molecular formula C11H16N4O B11886840 2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone

2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone

Cat. No.: B11886840
M. Wt: 220.27 g/mol
InChI Key: PTFGIBRVAGYONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone is a complex organic compound featuring an imidazo[4,5-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the imidazo[4,5-c]pyridine ring system. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
  • 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Uniqueness

2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its imidazo[4,5-c]pyridine core and cyclopropyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

2-amino-1-(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)ethanone

InChI

InChI=1S/C11H16N4O/c12-5-11(16)14-4-3-10-9(6-14)13-7-15(10)8-1-2-8/h7-8H,1-6,12H2

InChI Key

PTFGIBRVAGYONU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2CCN(C3)C(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.